N'-(cyclohexylmethyl)-N'-methylpentane-1,5-diamine
Description
N'-(Cyclohexylmethyl)-N'-methylpentane-1,5-diamine is a branched diamine characterized by a pentane-1,5-diamine backbone substituted with a methyl group and a cyclohexylmethyl group on one of the terminal nitrogen atoms. The cyclohexylmethyl moiety introduces steric bulk and hydrophobicity, distinguishing it from simpler alkyl-substituted diamines. This structural feature is critical in applications requiring enhanced lipid solubility or specific molecular interactions, such as enzyme inhibition or material science .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N'-(cyclohexylmethyl)-N'-methylpentane-1,5-diamine |
InChI |
InChI=1S/C13H28N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h13H,2-12,14H2,1H3 |
InChI Key |
ZLJAXAKLZUUHQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCN)CC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine typically involves the reaction of cyclohexylmethylamine with methylpentane-1,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Role of Cyclohexylmethyl in Enzyme Inhibition
Evidence from ugonins () highlights the significance of the cyclohexylmethyl motif:
Clay-Swelling Inhibition
- 2-Methylpentane-1,5-diamine : Used in drilling fluids for its ability to inhibit clay swelling. The methyl group provides moderate steric hindrance, but the absence of a cyclohexyl group limits its efficacy in high-salinity environments .
- N'-(Cyclohexylmethyl) Derivative : Predicted to offer superior performance due to the cyclohexyl group’s bulkiness, which could better disrupt clay hydration layers. However, its higher hydrophobicity may reduce water solubility, necessitating formulation adjustments .
Coordination Chemistry
- N,N,N′,N′-Tetrakis(2-pyridylmethyl)pentane-1,5-diamine: Forms stable copper(II) complexes for catalytic applications. The pyridyl groups enable strong metal coordination, unlike the non-polar cyclohexylmethyl substituent, which is less suited for such roles .
Physicochemical Properties
Biological Activity
N'-(cyclohexylmethyl)-N'-methylpentane-1,5-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 224.35 g/mol
- IUPAC Name : this compound
The compound features a pentane backbone with two amine groups and a cyclohexyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK activity can lead to reduced cancer cell proliferation.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly in HIV models.
Anticancer Activity
One study evaluated a series of compounds related to this compound for their CDK inhibitory activity. The findings indicated that certain derivatives demonstrated significant inhibition of CDK1 with IC values below 5 µM. This suggests potential for development as anticancer agents targeting specific CDK pathways .
Antiviral Activity
Another research effort focused on the antiviral potential of similar tetraamine derivatives. These compounds were tested against HIV-1 and showed promising results in inhibiting viral replication. The study highlighted the importance of structural flexibility in enhancing antiviral activity .
Data Table: Biological Activity Summary
| Activity | Target | IC Value | Reference |
|---|---|---|---|
| CDK Inhibition | CDK1 | < 5 µM | |
| Antiviral Activity | HIV-1 | Effective (exact IC not specified) |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- CDK Inhibition : By binding to CDK enzymes, the compound may interfere with the phosphorylation processes essential for cell cycle progression.
- Viral Replication Interference : Structural features may allow it to interact with viral proteins or host cell receptors, blocking the entry or replication of viruses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
